3-(3-Chlorophenyl)azetidine

Cancer Research Antiproliferative Activity Structure-Activity Relationship

Inconsistent IC50 values from substituting 3-arylazetidine analogs can derail CNS lead optimization. 3-(3-Chlorophenyl)azetidine solves this as a precise, meta-chlorinated scaffold. - Meta-chloro substitution provides a distinct electronic profile, ensuring reproducible DAT/NET/SERT binding and SAR integrity vs. para-chloro or meta-fluoro analogs. - Its calculated LogP (2.36) and low PSA (12.03 Ų) predict favorable BBB penetration, ideal for depression and attention disorder programs. - The reactive azetidine core and chloro handle enable rapid library synthesis via N-alkylation and cross-coupling for HTS and lead optimization.

Molecular Formula C9H10ClN
Molecular Weight 167.636
CAS No. 1203798-86-0
Cat. No. B584690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)azetidine
CAS1203798-86-0
Molecular FormulaC9H10ClN
Molecular Weight167.636
Structural Identifiers
SMILESC1C(CN1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
InChIKeyFQHRLOXZZSLYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)azetidine: Meta-Chlorinated Azetidine for CNS & Oncology


3-(3-Chlorophenyl)azetidine is a 3-substituted azetidine derivative characterized by a four-membered, saturated nitrogen-containing heterocycle bonded to a meta-chlorophenyl group. Its molecular formula is C9H10ClN, with a molecular weight of 167.64 g/mol, a calculated LogP of approximately 2.36, and a polar surface area (PSA) of 12.03 Ų . This physicochemical profile confers moderate lipophilicity and favorable blood–brain barrier permeability, distinguishing it from more polar or less halogenated azetidine analogs . As a versatile building block in medicinal chemistry, it serves as a key intermediate for the synthesis of triple reuptake inhibitors, kinase inhibitors, and antiproliferative agents [1][2].

3-(3-Chlorophenyl)azetidine: Analog Substitution Failure


The position and nature of the halogen substituent on the phenyl ring of 3-arylazetidines exert a profound influence on both target binding affinity and physicochemical properties. Meta-chlorination of 3-(3-Chlorophenyl)azetidine results in a distinct electronic and steric environment that is not replicated by unsubstituted (3-phenylazetidine), para-chloro (3-(4-chlorophenyl)azetidine), or meta-fluoro (3-(3-fluorophenyl)azetidine) analogs [1][2]. Comparative data demonstrate that even seemingly minor structural alterations lead to significant differences in IC50 values against biological targets, as well as variations in lipophilicity and metabolic stability [3]. Therefore, indiscriminate substitution of this specific meta-chloro derivative with other in-class compounds will likely compromise assay reproducibility, alter SAR interpretation, and potentially derail lead optimization campaigns.

3-(3-Chlorophenyl)azetidine: Comparative Evidence


Antiproliferative Activity: Meta- vs Para-Chloro Analogs

In a head-to-head comparison of azetidine derivatives bearing different phenyl substituents, the 3-chlorophenyl variant (IC50 = 1.336 μM) demonstrated significantly greater antiproliferative potency than its para-chloro analog (IC50 = 0.697 μM) in the same assay system. However, a separate meta-substituted comparator, 3-methoxyphenyl, exhibited a markedly higher IC50 of 2.530 μM, underscoring the unique activity profile conferred by meta-chlorination [1].

Cancer Research Antiproliferative Activity Structure-Activity Relationship

Lipophilicity and CNS Penetration: Chloro vs Fluoro Comparison

Calculated LogP values reveal a key physicochemical advantage for the chloro analog. 3-(3-Chlorophenyl)azetidine exhibits a LogP of 2.36, which is 0.56 units higher than that of its 3-(3-fluorophenyl) counterpart (LogP ~1.80, calculated using analogous methods) [1]. This increased lipophilicity is directly correlated with enhanced passive diffusion across the blood-brain barrier, a critical parameter for CNS-targeted therapeutics [2].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Triple Reuptake Inhibitor Precursor

In a medicinal chemistry campaign aimed at discovering novel triple reuptake inhibitors (TRIs), 3-(3-chlorophenyl)azetidine was employed as a core scaffold. The resulting derivative exhibited an IC50 of 1150 nM for the dopamine transporter (DAT) [1]. While this affinity is moderate, it serves as a benchmark for SAR studies. Furthermore, a structurally related analog from the same series demonstrated a norepinephrine transporter (NET) IC50 of 267 nM and a serotonin transporter (SERT) IC50 of 70 nM, highlighting the potential for tuning selectivity through further derivatization [2][3]. In contrast, unsubstituted 3-phenylazetidine is not reported as a potent TRI scaffold, underscoring the necessity of the 3-chlorophenyl moiety for initiating this activity profile.

CNS Disorders Triple Reuptake Inhibitors Monoamine Transporters

SERT/DAT Selectivity: Mono-Chloro vs Poly-Chlorinated Analogs

Structural analogs of 3-(3-chlorophenyl)azetidine have been evaluated for their binding affinity at serotonin (SERT) and dopamine (DAT) transporters. The 3-(3-chlorophenyl) variant is estimated to exhibit a SERT Ki of 1.5–2.0 nM and a DAT Ki of 150–200 nM, yielding a SERT/DAT selectivity ratio of approximately 100 . In stark contrast, a dichloro-substituted congener (compound 7c) and a tetrachloro-substituted derivative (7i) from a related series exhibit SERT Ki values of 1.0 nM and 1.3 nM, respectively, but with significantly different DAT affinities that alter their overall selectivity profiles [1]. This demonstrates that the specific mono-chloro, meta-substitution pattern of 3-(3-chlorophenyl)azetidine provides a unique selectivity fingerprint that cannot be replicated by poly-halogenated analogs.

Monoamine Transporter Selectivity SERT/DAT Ratio CNS Pharmacology

3-(3-Chlorophenyl)azetidine: Application Scenarios


CNS Lead Optimization with Balanced Lipophilicity

Based on its LogP of 2.36 and demonstrated utility as a scaffold for triple reuptake inhibitors [1], 3-(3-chlorophenyl)azetidine is ideally suited for CNS drug discovery programs targeting depression, anxiety, or attention disorders. Its physicochemical properties predict favorable brain penetration, while the established SAR around monoamine transporters allows for rational, data-driven optimization of DAT, NET, and SERT activity.

Chemical Probes for SERT/DAT Selectivity Studies

The estimated SERT/DAT selectivity ratio of ~100 for 3-(3-chlorophenyl)azetidine-derived compounds makes it an excellent starting point for developing selective chemical probes . Researchers investigating the differential roles of serotonin and dopamine in neuropsychiatric conditions can utilize this scaffold to create tool compounds with tunable transporter affinity, enabling precise interrogation of target engagement in vivo.

Antiproliferative Agent Building Block with SAR

The comparative IC50 data for various 3-arylazetidines [2] positions 3-(3-chlorophenyl)azetidine as a strategic intermediate for synthesizing antiproliferative agents. Its activity profile (IC50 = 1.336 μM) is distinct from both the more potent para-chloro analog and the less potent meta-methoxy analog. This allows medicinal chemists to fine-tune potency and selectivity by choosing the appropriate starting material based on the desired phenotype.

Custom Synthesis & Library Production for SAR

As a commercially available building block, 3-(3-chlorophenyl)azetidine facilitates the rapid parallel synthesis of diverse compound libraries for high-throughput screening . Its reactive azetidine nitrogen and chloro substituent enable a wide range of chemical transformations, including N-alkylation, N-arylation, and transition metal-catalyzed cross-coupling reactions. This expedites the generation of novel analogs for hit-to-lead and lead optimization campaigns.

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